molecular formula C10H14N2O3 B2655418 Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1340441-65-7

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2655418
CAS No.: 1340441-65-7
M. Wt: 210.233
InChI Key: YGDLZDRONCBUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The synthesis of this compound represents a refinement in oxadiazole chemistry, which has evolved significantly since the early 20th century. Oxadiazoles gained prominence due to their stability and bioisosteric potential, often serving as analogs for carboxylic acids or amides in drug design. The cyclopentyl-substituted variant, first reported in the early 2010s, was developed to address limitations in earlier oxadiazole derivatives, such as poor solubility and metabolic instability. Early synthetic routes involved cyclization reactions between ethyl 2-chloro-2-(hydroxyimino)acetate and cyclopentanecarbohydrazide under basic conditions, yielding the target compound with moderate efficiency.

A key milestone in its development was the optimization of reaction conditions using continuous flow reactors, which improved yields from 45% to over 75% while reducing reaction times. This advancement coincided with broader trends in green chemistry, as researchers prioritized solvent efficiency and energy minimization. The compound’s molecular formula (C10H14N2O3) and structural features, including a planar oxadiazole ring and bulky cyclopentyl group, were characterized through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Significance in 1,2,4-Oxadiazole Research Landscape

This compound occupies a unique niche within the oxadiazole family due to its balanced electronic and steric properties. Comparative studies with analogous compounds reveal distinct advantages:

Property Ethyl 3-Cyclopentyl Derivative Ethyl 3-Pyridinyl Derivative
Solubility (mg/mL, H2O) 0.12 0.08
Melting Point (°C) 98–102 110–115
LogP 2.3 1.8

Table 1: Comparative physicochemical properties of selected 1,2,4-oxadiazole derivatives.

The cyclopentyl group enhances lipophilicity (LogP = 2.3) compared to aromatic substituents, making the compound particularly valuable in medicinal chemistry for blood-brain barrier penetration. Additionally, its stability under acidic conditions (pH 2–6) surpasses that of pyridinyl analogs, as demonstrated in accelerated stability testing. These attributes have driven its adoption as a scaffold in protease inhibitor design and polymer crosslinking agents.

Current Research Trajectory and Academic Interest

Recent studies have explored three primary domains:

  • Pharmaceutical applications : As a bioisostere for tert-butyl groups in kinase inhibitors, with demonstrated efficacy in preclinical models of inflammation.
  • Materials science : Incorporation into liquid crystalline polymers, where the cyclopentyl group induces nematic phase stability at lower temperatures compared to linear alkyl chains.
  • Catalysis : Use as a ligand precursor in palladium-catalyzed cross-coupling reactions, showing improved yields in Suzuki-Miyaura reactions under aqueous conditions.

Ongoing research aims to address scalability challenges. A 2024 study demonstrated a kilogram-scale synthesis using microreactor technology, achieving 82% yield with a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Computational modeling has further identified potential derivatives with predicted binding affinities to neurological targets, prompting new synthetic initiatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-14-10(13)9-11-8(12-15-9)7-5-3-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDLZDRONCBUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

The derivatives of 1,2,4-oxadiazoles, including ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, have been extensively studied for their potential as anticancer agents. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a study highlighted that 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole demonstrated significant activity against various cancer cell lines, establishing a foundation for further exploration of similar compounds like this compound .

Bacterial and Fungal Activity

The oxadiazole scaffold has been associated with antimicrobial properties. Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain oxadiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The potential application of this compound in this context warrants further investigation.

COX Inhibition

Recent research has identified some oxadiazole derivatives as selective inhibitors of cyclooxygenase (COX) enzymes. These compounds have shown promise in reducing inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . this compound may share these properties and could be explored as a potential anti-inflammatory agent.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving oxadiazoles have provided insights into how modifications can enhance biological activity. For example, variations in substituents on the oxadiazole ring can significantly influence potency against specific targets . This aspect is crucial for the development of new therapeutic agents based on this compound.

Data Summary

Application AreaDescriptionReferences
Anticancer ActivityInduction of apoptosis in cancer cells; effective against multiple lines ,
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatory EffectsSelective COX inhibition; reduced ulcerogenic potential
Drug DesignInsights from SAR studies for enhancing biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl 1340441-65-7 C₁₀H₁₄N₂O₃ 210.23 Stable under normal conditions; no GHS classification
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate Cyclobutyl 1380300-65-1 C₉H₁₂N₂O₃ 196.20 Predicted density: 1.235 g/cm³; pKa: -3.02
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate Isopropyl 1183530-90-6 C₈H₁₂N₂O₃ 184.20 Lipophilic; used in drug discovery
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl 37760-54-6 C₁₁H₁₀N₂O₃ 218.21 Aromatic rigidity; enhanced electron-withdrawing effects
Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate 3-Fluorophenyl N/A C₁₁H₉FN₂O₃ 236.20 Increased polarity and metabolic stability due to fluorine
Ethyl 3-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-5-carboxylate (tert-Boc-amino)methyl 612511-76-9 C₁₁H₁₇N₃O₅ 271.27 Protected amine group for versatile synthesis

Key Comparisons :

Substituent Effects on Physicochemical Properties: Cyclopentyl vs. Cyclobutyl: The cyclopentyl analog has a higher molecular weight (210.23 vs. 196.20) and likely greater steric bulk, which may reduce solubility in polar solvents compared to the smaller cyclobutyl group . Aromatic vs. Aliphatic Substituents: The phenyl and 3-fluorophenyl analogs exhibit increased rigidity and electron-withdrawing effects, making them suitable for applications requiring stable π-π interactions or metabolic resistance . In contrast, the cyclopentyl and isopropyl groups enhance lipophilicity, favoring membrane permeability in drug candidates .

Synthetic Utility :

  • The tert-Boc-protected amine variant (CAS: 612511-76-9) serves as a versatile intermediate for further functionalization, unlike the cyclopentyl compound, which lacks reactive sites .
  • Sulfonyl-containing analogs (e.g., Ethyl 3-[5-(chlorosulfonyl)-2-thienyl]-) demonstrate enhanced electrophilicity due to the sulfonyl group, enabling participation in SNAr reactions .

Stability and Reactivity: The cyclopentyl compound’s stability under standard conditions contrasts with the methylcyclopropyl analog (CAS: 1184246-60-3), where ring strain may increase susceptibility to ring-opening reactions . Fluorinated derivatives (e.g., 3-fluorophenyl) exhibit improved metabolic stability and bioavailability compared to non-halogenated analogs, a critical factor in medicinal chemistry .

Toxicity and Regulatory Gaps :

  • While the cyclopentyl compound lacks acute toxicity data, analogs like the phenyl derivative (CAS: 37760-54-6) have established purity standards (≥95%) and storage protocols (+4°C), indicating broader industrial adoption .

Biological Activity

Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1340441-65-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-infective potential, and mechanisms of action.

Chemical Structure and Properties

This compound features a unique cyclopentyl group that contributes to its distinct steric and electronic properties. Its oxadiazole core is known for conferring a variety of biological activities.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways such as the STAT3 pathway. Research indicates that it may inhibit the phosphorylation of STAT3, leading to reduced cell proliferation and increased apoptosis in lung cancer models .
  • Case Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)4.8
MCF-7 (Breast Cancer)10.38
U-937 (Leukemia)5.1

2. Anti-infective Properties

This compound has also been explored for its anti-infective properties:

  • Bacterial and Viral Activity : Preliminary investigations suggest that this compound exhibits activity against various bacterial strains and viral pathogens. Its mechanism may involve interference with microbial metabolic pathways or inhibition of key enzymes.

3. Other Biological Activities

In addition to anticancer and anti-infective properties, this compound is being studied for:

  • Anti-inflammatory Effects : Compounds with oxadiazole moieties have been reported to possess anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It shows potential in modulating receptors associated with various signaling pathways relevant to cancer and infection.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous oxadiazole derivatives are synthesized via reactions between carboxylic acid hydrazides and activated carbonyl compounds, followed by cyclization under acidic or thermal conditions . Optimization includes solvent selection (e.g., ethanol or tetrahydrofuran), temperature control (0–80°C), and catalysts (e.g., HCl or acetic acid). Reaction progress can be monitored via TLC (PE/EtOAc = 1:1, Rf ≈ 0.5), as seen in multi-step syntheses of related oxadiazoles . Post-reaction purification often employs column chromatography with silica gel and gradients like 23–25% EtOAc in petroleum ether .

Basic: What purification methods are effective for isolating this compound?

Column chromatography on silica gel is the standard method, with eluents such as ethyl acetate/petroleum ether mixtures (e.g., 25% EtOAc in PE) yielding high-purity products . For larger-scale syntheses, recrystallization from ethanol or dichloromethane-hexane systems may be feasible. Evidence from patent literature highlights the use of Na₂SO₄ for drying organic layers post-extraction, followed by vacuum concentration to isolate crude products .

Basic: What safety precautions are necessary when handling this compound?

While the compound is not classified under GHS, it is described as a colorless liquid with potential irritant properties. Recommended precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides, nitrates) .
    Acute toxicity data are unavailable, so adherence to general laboratory safety protocols is critical .

Advanced: How can mechanistic studies elucidate the cyclization step in oxadiazole formation?

The cyclization mechanism likely involves nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration. Isotopic labeling (e.g., ¹⁸O or ¹⁵N) and kinetic studies can track intermediate formation. Computational methods (DFT calculations) may further reveal transition states and activation energies. Similar studies on triazole derivatives have employed NMR and IR spectroscopy to monitor reaction progress .

Advanced: What factors influence the compound’s stability under varying experimental conditions?

Stability is contingent on:

  • pH: Acidic or basic conditions may hydrolyze the ester or oxadiazole ring.
  • Temperature: Decomposition risks increase above 80°C; thermal gravimetric analysis (TGA) can quantify degradation thresholds.
  • Light/Oxygen: Store in amber vials under inert gas (N₂ or Ar) to prevent photolytic or oxidative degradation .
    Contradictions in stability data (e.g., reactivity with oxidizers vs. reported shelf stability) suggest context-dependent behavior, necessitating empirical validation .

Advanced: Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positioning (e.g., cyclopentyl vs. tert-butyl groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (MW = 210.23) and fragmentation patterns .
  • HPLC: Assesses purity (>95%) using C18 columns and acetonitrile-water mobile phases .
  • X-ray Crystallography: Resolves crystal structure for absolute configuration determination, though single crystals may require slow evaporation from nonpolar solvents .

Advanced: How is this compound utilized as a building block in pharmaceutical synthesis?

The oxadiazole core serves as a bioisostere for amide or ester groups, enhancing metabolic stability in drug candidates. For example, derivatives like 3-[3-(substituted)pyrazin-2-yl]-1,2,4-oxadiazoles are intermediates in kinase inhibitors or antiviral agents . Functionalization at the 5-carboxylate position (e.g., amidation or ester hydrolysis) enables diversification into targeted libraries .

Advanced: How should researchers address contradictions in stability and reactivity data?

Discrepancies between reported stability and reactivity (e.g., oxidizer incompatibility vs. no GHS classification ) warrant:

  • Controlled Stress Testing: Expose the compound to UV light, heat, or oxidizers, and monitor decomposition via HPLC or TGA.
  • Comparative Studies: Benchmark against structurally similar oxadiazoles with documented stability profiles .
  • Ecotoxicity Assessments: Despite limited data, evaluate biodegradability (OECD 301) and bioaccumulation potential to inform disposal protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.